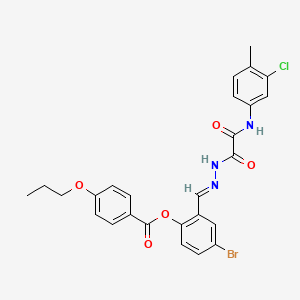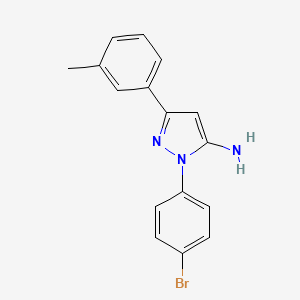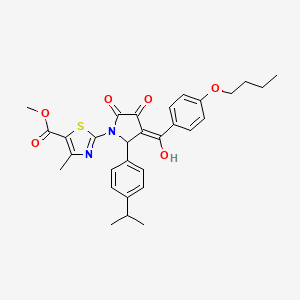![molecular formula C15H14N4O3 B12017494 N-(4-methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide CAS No. 352460-84-5](/img/structure/B12017494.png)
N-(4-methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It features a hydrazine functional group and a pyridine ring, making it structurally interesting.
- The compound’s systematic name reflects its substituents: a 4-methoxyphenyl group, a pyridin-4-ylmethylidene moiety, and an acetamide functional group.
N-(4-methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide: , also known by its chemical formula , is a synthetic organic compound.
Preparation Methods
Synthetic Routes: While specific synthetic routes may vary, one common method involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the hydrazine intermediate. This intermediate then reacts with pyridine-4-carbaldehyde to yield the desired compound.
Reaction Conditions: These reactions typically occur under reflux conditions using appropriate solvents (e.g., ethanol or methanol).
Industrial Production: Although not widely produced industrially, the compound can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but potential products include derivatives with modified functional groups.
Scientific Research Applications
Biology: Its hydrazine moiety may have biological activity, making it relevant for drug discovery.
Medicine: Investigations into its pharmacological properties could reveal therapeutic potential.
Industry: Limited industrial applications, but it may find use as a building block in fine chemicals.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action and potential pathways.
Comparison with Similar Compounds
Similar Compounds: Other hydrazine-containing compounds, such as hydrazones and semicarbazones, share structural features.
Uniqueness: The combination of the 4-methoxyphenyl group, pyridine ring, and acetamide functionality distinguishes it from related compounds.
Remember that this compound’s full potential awaits further exploration through research and experimentation.
Properties
CAS No. |
352460-84-5 |
|---|---|
Molecular Formula |
C15H14N4O3 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N'-[(E)-pyridin-4-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C15H14N4O3/c1-22-13-4-2-12(3-5-13)18-14(20)15(21)19-17-10-11-6-8-16-9-7-11/h2-10H,1H3,(H,18,20)(H,19,21)/b17-10+ |
InChI Key |
WQCTXLILGDZPHS-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=NC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]hexadecanamide](/img/structure/B12017422.png)


![4-{[({5-[(1-Naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzamide](/img/structure/B12017427.png)
![Benzyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12017428.png)
![4-[4-(allyloxy)benzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017440.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B12017453.png)
![(5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12017459.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12017471.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12017480.png)


